molecular formula C14H19N5O2 B2595988 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034557-43-0

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B2595988
CAS No.: 2034557-43-0
M. Wt: 289.339
InChI Key: JGGDZPYMVLXTJL-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole moiety linked to a tetrahydropyran (oxane) group. This molecular architecture is characteristic of compounds investigated for their potential in medicinal chemistry and chemical biology research. Acetamide derivatives incorporating pyrazole rings have demonstrated significant research utility in various areas, including as antagonists for purinergic receptors like the P2X7 receptor and as core structural motifs in the development of kinase inhibitors, such as potent VEGFR-2 inhibitors that have shown promising anti-angiogenic and anti-proliferative activity in cellular models . The incorporation of both pyrazole and tetrahydropyran rings in its structure creates a unique pharmacophore that may interact with various biological targets, making it a compound of interest for structure-activity relationship (SAR) studies and lead optimization efforts in drug discovery research. The compound is provided exclusively for research applications in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c20-14(11-18-6-3-5-15-18)17-12-8-16-19(9-12)10-13-4-1-2-7-21-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGDZPYMVLXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the oxan-2-yl group: This step involves the alkylation of the pyrazole ring with an oxan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of the acetamide linkage: The final step involves the reaction of the substituted pyrazole with chloroacetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring system.

    Biology: Investigation of its biological activity, including potential anti-inflammatory and antimicrobial properties.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring system can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Bioactivity

The target compound is compared below with structurally related acetamides and pyrazole derivatives:

Compound Key Structural Features Bioactivity/Applications Source
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide Dual pyrazole system; tetrahydropyran-methyl group at N1 Potential enzyme inhibition (inferred from structural analogs)
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides (e.g., 28–31 ) Benzimidazole core substituted with pyrazole-acetamide Antimicrobial activity (specific targets not reported)
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide (36 ) Benzotriazole and chlorobenzyl substituents; pyrazole core Noncovalent protease inhibition (e.g., SARS-CoV-2 Mpro)
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Nitrophenyl and methyl-oxo-pyrazole groups Structural analogs show antifungal/insecticidal activity
1,3,4-Thiadiazole derivatives with pyrazole-acetamide motifs Thiadiazole core fused with pyrazole-acetamide Antimicrobial activity against E. coli, B. mycoides, and C. albicans
Key Findings from Comparative Studies
  • Bioactivity :

    • Compounds with benzotriazole (e.g., 36 ) or benzimidazole (e.g., 28–31 ) substituents exhibit enhanced antimicrobial or antiviral activity compared to pyrazole-only analogs, likely due to improved target engagement via halogen bonding (chlorophenyl) or π-stacking (benzotriazole) .
    • The tetrahydropyran group in the target compound may improve pharmacokinetic properties (e.g., solubility) over nitro-phenyl derivatives, which are prone to metabolic reduction .
  • Synthetic Complexity :

    • Thiadiazole derivatives () require multistep syntheses involving hydrazine derivatives, whereas pyrazole-acetamides (e.g., the target compound) are more straightforward to functionalize via cross-coupling .
  • Structural Flexibility: The anti-periplanar conformation of the acetamide group in nitro-phenyl analogs () facilitates hydrogen bonding, a feature less pronounced in tetrahydropyran-substituted compounds due to steric hindrance .
Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP Hydrogen Bond Acceptors Rotatable Bonds
Target compound 319.34 1.8 6 7
36 (benzotriazole analog) 452.91 3.2 7 5
28 (benzimidazole analog) 364.38 2.5 5 4

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound E. coli B. mycoides C. albicans
Thiadiazole derivatives () 12.5–25 6.25–12.5 25–50
Benzimidazole analogs (28–31 ) Not tested Not tested Not tested

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound belonging to the pyrazole derivatives class, which are known for their diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of approximately 342.39 g/mol. The compound features a pyrazole ring, an oxan group, and an acetamide moiety, contributing to its unique biological properties.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the Oxan Group : This step often requires specific reaction conditions to ensure the stability of the oxane structure.
  • Acetamide Formation : The final step generally involves acylation reactions where an acetic acid derivative is introduced to form the acetamide group.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Biological Activity

This compound exhibits a range of biological activities, particularly in modulating immune responses and exhibiting anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Toll-like Receptors (TLRs) : These receptors are crucial for initiating immune responses. Compounds that modulate TLR activity can potentially treat diseases related to immune dysregulation .
  • Kinases : The presence of pyrazole rings in this compound suggests potential kinase inhibitory properties, which are significant in cancer therapy .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of pyrazole derivatives:

StudyFindings
Study on Anti-inflammatory Activity This compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Cancer Research In preclinical models, compounds similar to this pyrazole derivative showed promising results as selective inhibitors of cancer cell proliferation through kinase inhibition pathways .

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